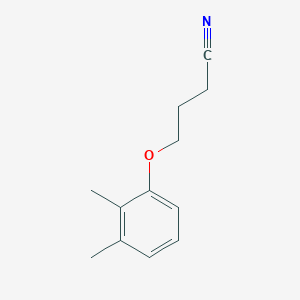

4-(2,3-Dimethylphenoxy)butanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dimethylphenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-6-5-7-12(11(10)2)14-9-4-3-8-13/h5-7H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJJDWCZJGCLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 4 2,3 Dimethylphenoxy Butanenitrile and Its Analogues

Precursor Chemistry and Strategic Design

The successful synthesis of 4-(2,3-dimethylphenoxy)butanenitrile hinges on the careful preparation and strategic coupling of its constituent precursors. A retrosynthetic analysis of the target molecule reveals two primary building blocks: a 2,3-dimethylphenol (B72121) moiety and a four-carbon chain terminating in a nitrile group, typically in the form of a 4-halobutanenitrile.

The primary phenoxy precursor is 2,3-dimethylphenol. This compound can be synthesized through various methods, one of which involves the diazotization of 2,3-dimethylaniline (B142581) (2,3-xylidine) followed by hydrolysis of the resulting diazonium salt. Another approach is the hydrolysis of 2,3-dimethylbromobenzene under aqueous alkaline conditions, often catalyzed by a copper compound.

The butanenitrile precursor is typically a 4-halobutanenitrile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile. 4-chlorobutanenitrile can be synthesized from the reaction of epichlorohydrin (B41342) with a cyanide source. For instance, treatment of epichlorohydrin with sodium cyanide in an aqueous medium can yield 4-chloro-3-hydroxybutanenitrile, which can be further processed to the desired 4-chlorobutanenitrile.

A summary of precursor synthesis strategies is presented in the table below.

| Precursor | Starting Material | Key Reagents | Brief Description |

| 2,3-Dimethylphenol | 2,3-Dimethylaniline | NaNO₂, H₂SO₄, H₂O | Diazotization of the aniline (B41778) followed by hydrolysis. |

| 2,3-Dimethylphenol | 2,3-Dimethylbromobenzene | NaOH(aq), Cu catalyst | High-temperature hydrolysis of the aryl bromide. |

| 4-Chlorobutanenitrile | Epichlorohydrin | NaCN, H₂SO₄, H₂O | Ring-opening of the epoxide with cyanide. |

This table presents common synthetic routes to the key precursors of this compound.

The coupling of the phenoxy and butanenitrile precursors to form the ether linkage is a critical step. The design of this reaction is guided by the principles of nucleophilic substitution. The phenoxide ion, generated by deprotonating 2,3-dimethylphenol with a suitable base, acts as the nucleophile. The 4-halobutanenitrile serves as the electrophile, with the halogen atom being the leaving group. The selectivity of this coupling reaction is paramount to ensure the formation of the desired O-alkylation product over potential side reactions. The choice of base, solvent, and reaction temperature are crucial parameters that influence the selectivity and yield of the reaction.

Classical and Modern Synthetic Approaches

The construction of this compound and its analogues can be accomplished through a variety of synthetic methods, ranging from well-established classical reactions to more contemporary approaches.

The most prominent and widely used method for the synthesis of this compound is the Williamson ether synthesis. This classical O-alkylation strategy involves the reaction of a sodium or potassium salt of 2,3-dimethylphenol with a 4-halobutanenitrile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the S(_N)2 reaction mechanism.

The general reaction is as follows: 2,3-(CH₃)₂C₆H₃OH + Base → 2,3-(CH₃)₂C₆H₃O⁻Na⁺/K⁺ 2,3-(CH₃)₂C₆H₃O⁻Na⁺/K⁺ + X-(CH₂)₃-CN → 2,3-(CH₃)₂C₆H₃O(CH₂)₃CN + NaX/KX (where X = Cl, Br, I)

The table below outlines typical conditions for the Williamson ether synthesis of phenoxybutanenitriles.

| Phenol (B47542) | Alkylating Agent | Base | Solvent | Temperature (°C) |

| 2,3-Dimethylphenol | 4-Bromobutanenitrile | K₂CO₃ | Acetonitrile | Reflux |

| Phenol | 4-Chlorobutanenitrile | NaH | DMF | 25-80 |

| 4-Methoxyphenol | 4-Iodobutanenitrile | Cs₂CO₃ | Acetone | Reflux |

This table provides illustrative examples of reaction conditions for the Williamson ether synthesis to form various phenoxybutanenitrile analogues.

The nitrile group is a key functional moiety in the target molecule. While the use of a pre-functionalized butanenitrile precursor is common, the nitrile group can also be introduced at a later stage of the synthesis. For instance, a precursor molecule containing a suitable leaving group, such as a halide or a tosylate, at the terminus of the butyl chain can be converted to the corresponding nitrile via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. This reaction is often carried out in a polar solvent like DMSO or DMF.

Another approach involves the dehydration of a corresponding amide or aldoxime. However, for the synthesis of this compound, the direct use of a 4-halobutanenitrile in the etherification step is generally more efficient.

Modern synthetic chemistry has seen the emergence of carbon-hydrogen (C-H) functionalization as a powerful tool for the construction of complex molecules. While not a classical approach for the synthesis of this compound, C-H activation strategies could be envisioned for the synthesis of related structures or for the late-stage modification of the molecule. For example, directed C-H activation could potentially be used to introduce substituents onto the aromatic ring of the phenoxy group or at specific positions on the alkyl chain.

Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are often employed in C-H activation reactions. A directing group on the substrate can orient the catalyst to a specific C-H bond, enabling regioselective functionalization. For phenoxyalkane structures, the ether oxygen could potentially serve as a directing group to functionalize the ortho C-H bonds of the aromatic ring. Alternatively, a directing group could be temporarily installed on the molecule to achieve functionalization at a desired position before being removed. While the direct application of C-H functionalization to the synthesis of this compound is not yet a mainstream approach, it represents a frontier in synthetic methodology that could offer more atom-economical and efficient routes to this and related compounds in the future.

Catalytic Systems and Reaction Optimization

Optimization of the synthetic route to this compound and its analogues is crucial for achieving high yields, purity, and efficiency. This involves the careful selection of catalysts, solvents, and reaction conditions for both the ether formation and nitrile synthesis steps.

Catalysts play a pivotal role in facilitating both the Williamson ether synthesis and the cyanation reaction, often by enhancing reaction rates and improving selectivity.

Ether Formation: The Williamson ether synthesis, while often proceeding with a strong base alone, can be significantly enhanced by the use of phase-transfer catalysts (PTCs). In the reaction between 2,3-dimethylphenol and a halobutanenitrile, a two-phase system (solid-liquid or liquid-liquid) may be employed. A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. This technique can lead to higher yields under milder conditions (lower temperatures and shorter reaction times).

| Catalyst/System | Reactants | Conditions | Yield |

| K₂CO₃ / DMF | 2,3-Dimethylphenol, 4-Chlorobutanenitrile | 80-100 °C, 8-12 h | Moderate to Good |

| NaH / THF | 2,3-Dimethylphenol, 4-Bromobutanenitrile | 25-60 °C, 2-6 h | Good to Excellent |

| NaOH / TBAB (PTC) | 2,3-Dimethylphenol, 4-Bromobutanenitrile | Toluene/H₂O, 70 °C, 3-4 h | Excellent |

This table presents representative data for analogous Williamson ether synthesis reactions.

Nitrile Synthesis: The conversion of an alkyl halide to a nitrile is typically achieved using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). While this reaction can proceed without a catalyst, particularly in polar aprotic solvents like DMSO, catalysts can be employed to improve efficiency and allow for the use of less toxic cyanide sources. organic-chemistry.org For instance, nickel and palladium complexes have been developed for the cyanation of alkyl and aryl halides, often using sources like zinc cyanide (Zn(CN)₂). nih.gov These catalytic systems can offer broader functional group tolerance and milder reaction conditions. nih.gov

| Catalyst/System | Substrate | Cyanide Source | Conditions | Yield |

| NaCN / DMSO | 1-Bromo-4-phenoxybutane | NaCN | 100 °C, 6 h | Good |

| NiCl₂(dppf) / Zn | Primary Alkyl Bromide | Zn(CN)₂ | DMAP, 80 °C | Good to Excellent organic-chemistry.org |

| Pd/C | Aryl Bromide | K₄[Fe(CN)₆] | 120 °C | Good |

This table presents representative data for analogous cyanation reactions.

While this compound itself is an achiral molecule, the synthesis of chiral analogues is a significant area of interest, particularly for applications in medicinal chemistry. Stereochemical control can be introduced by modifying the butanenitrile backbone. For example, if a substituent is placed at the α- or β-position of the nitrile group, a stereocenter is created.

The synthesis of enantioenriched α-aryl nitriles, an analogous system, has been achieved through various catalytic asymmetric methods. One approach involves the stereoconvergent cross-coupling of racemic α-halonitriles with organometallic reagents, catalyzed by a chiral nickel complex. This method allows for the synthesis of secondary nitriles with high enantiomeric excess.

Another strategy is the asymmetric conjugate addition of a cyanide source to an α,β-unsaturated precursor. Chiral metal complexes or organocatalysts can be used to control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer over the other. researchgate.net For instance, the conjugate addition of cyanide to an unsaturated phenoxyalkene, catalyzed by a chiral Lewis acid, could theoretically produce a chiral phenoxybutanenitrile analogue with high stereoselectivity.

The development of these stereoselective methods is crucial for accessing single-enantiomer compounds, as the biological activity of chiral molecules often resides in only one of the enantiomers.

Scalability Considerations for Research-Scale Synthesis

Scaling up the synthesis of this compound from milligram to multigram quantities for research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. labmanager.com

Reaction Conditions: For the Williamson ether synthesis, long reaction times at elevated temperatures can be a drawback for scalability. The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which is highly advantageous for rapid analogue synthesis at a research scale. wikipedia.org However, translating microwave conditions to conventional heating in larger flasks requires careful temperature monitoring to avoid overheating. For the cyanation step, the handling of highly toxic cyanide reagents poses a significant safety risk. Using less toxic alternatives like Zn(CN)₂ or implementing cyanide-free methods, such as those using TosMIC (p-toluenesulfonylmethyl isocyanide), can improve safety during scale-up. rsc.org

Reagent and Solvent Quantities: Increasing the scale of the reaction necessitates larger volumes of solvents and reagents. The cost and disposal of solvents become more significant factors. Choosing solvents that are effective, easy to remove, and have a lower environmental impact is preferable. Exothermic reactions, such as the deprotonation of the phenol with a strong base like NaH, require more careful control of the addition rate and efficient stirring to manage heat dissipation in larger vessels.

Purification: Purification by column chromatography, which is common for small-scale synthesis, can become cumbersome and time-consuming at a larger scale. Developing procedures that yield a product pure enough after a simple workup or crystallization is highly desirable. This might involve optimizing the stoichiometry of reactants to minimize side products or choosing reaction conditions that lead to cleaner conversions.

Flow Chemistry: For syntheses that are performed frequently or need to be scaled beyond typical lab batches, continuous flow chemistry offers a safer and more efficient alternative. rsc.org In a flow setup, small amounts of reagents are continuously mixed and reacted in a heated tube or reactor. This approach offers superior control over reaction parameters like temperature and mixing, minimizes the volume of hazardous materials being handled at any given time, and can facilitate easier scale-up by simply running the system for a longer duration. rsc.org

Chemical Reactivity and Mechanistic Transformations of 4 2,3 Dimethylphenoxy Butanenitrile

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that undergoes a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom.

Hydrolysis and Derivatization to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to carboxylic acids or amides under either acidic or basic conditions. libretexts.orglibretexts.org The reaction typically proceeds through an amide intermediate. youtube.com

Acid-Catalyzed Hydrolysis: Heating 4-(2,3-dimethylphenoxy)butanenitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, is expected to yield 4-(2,3-dimethylphenoxy)butanoic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous solution of a strong base, like sodium hydroxide (B78521), followed by acidification, will also produce 4-(2,3-dimethylphenoxy)butanoic acid. libretexts.orglibretexts.org The initial product of the basic hydrolysis is the carboxylate salt. libretexts.org By carefully controlling the reaction conditions, it is sometimes possible to isolate the intermediate amide, 4-(2,3-dimethylphenoxy)butanamide. arkat-usa.org

| Reaction | Reagents and Conditions | Expected Product |

| Acid Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat | 4-(2,3-Dimethylphenoxy)butanoic acid |

| Base Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | 4-(2,3-Dimethylphenoxy)butanoic acid |

| Partial Hydrolysis | Mild basic conditions | 4-(2,3-Dimethylphenoxy)butanamide |

Reduction to Amines

The nitrile group can be reduced to a primary amine using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. d-nb.info This process is widely used in industrial applications for the synthesis of primary amines from nitriles. d-nb.info

Chemical Reduction: A common and effective laboratory method for the reduction of nitriles is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. libretexts.org Other hydride reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalyst, can also be employed. youtube.com

| Reducing Agent | Typical Conditions | Expected Product |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, pressure, heat | 5-(2,3-Dimethylphenoxy)pentan-1-amine |

| Lithium Aluminum Hydride | 1. LiAlH₄, THF or Et₂O; 2. H₂O | 5-(2,3-Dimethylphenoxy)pentan-1-amine |

| Diisopropylaminoborane | BH(iPr)₂N, cat. LiBH₄, THF | 5-(2,3-Dimethylphenoxy)pentan-1-amine |

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents.

Grignard Reagents: The reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of an imine intermediate, which upon acidic hydrolysis, would yield a ketone. masterorganicchemistry.com This reaction provides a valuable route for the synthesis of ketones with a new carbon-carbon bond. masterorganicchemistry.com

| Organometallic Reagent | Reaction Sequence | Expected Product |

| Grignard Reagent (e.g., CH₃MgBr) | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 5-(2,3-Dimethylphenoxy)pentan-2-one |

| Organolithium Reagent (e.g., C₆H₅Li) | 1. C₆H₅Li, THF; 2. H₃O⁺ | 1-Phenyl-5-(2,3-dimethylphenoxy)pentan-1-one |

Transformations Involving the Aryloxy Moiety

The 2,3-dimethylphenoxy group is an activated aromatic system, and the ether linkage can be cleaved under specific conditions.

Electrophilic Aromatic Substitutions on the Dimethylphenyl Ring

The alkoxy group (-OR) and the two methyl groups (-CH₃) are all activating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.orgyoutube.commsu.edu This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the activating groups. In the case of the 2,3-dimethylphenoxy group, the positions for substitution are sterically and electronically influenced by the existing substituents.

Halogenation: Reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), in the presence of a Lewis acid catalyst or under other appropriate conditions, is expected to result in the substitution of one or more hydrogen atoms on the aromatic ring. masterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring. lookchem.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation, using an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst like AlCl₃, would introduce an alkyl or acyl group, respectively, onto the aromatic ring. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromo-2,3-dimethylphenoxy)butanenitrile and other isomers |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitro-2,3-dimethylphenoxy)butanenitrile and other isomers |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(4-Acetyl-2,3-dimethylphenoxy)butanenitrile and other isomers |

Ether Cleavage Reactions

The ether linkage in this compound can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orgchemistrysteps.com In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide, because the aryl-oxygen bond is stronger and the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

| Reagent | Conditions | Expected Products |

| Hydrobromic Acid | HBr (conc.), heat | 2,3-Dimethylphenol (B72121) and 4-bromobutanenitrile |

| Hydroiodic Acid | HI (conc.), heat | 2,3-Dimethylphenol and 4-iodobutanenitrile |

Reactions of the Butanenitrile Carbon Chain

The butanenitrile portion of this compound is expected to undergo reactions typical of aliphatic nitriles, primarily centered around the electrophilic carbon atom of the nitrile group (-C≡N).

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. libretexts.orgyoutube.comlibretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is typically heated to produce 4-(2,3-Dimethylphenoxy)butanoic acid and an ammonium salt. libretexts.orglibretexts.orgbyjus.com The reaction proceeds through the intermediate formation of an amide. byjus.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong base (e.g., NaOH, KOH) will yield the carboxylate salt of 4-(2,3-Dimethylphenoxy)butanoic acid and ammonia. libretexts.orglibretexts.orgbyjus.com Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, 4-(2,3-Dimethylphenoxy)butanamide. youtube.com

Reduction: The nitrile group is susceptible to reduction to a primary amine, 4-(2,3-Dimethylphenoxy)butan-1-amine. This is a valuable transformation for the synthesis of amine derivatives. Common reducing agents include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or rhodium can also effect the reduction of nitriles to primary amines. This method is often considered "greener" than using metal hydrides.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile group. The initial product is an imine salt, which upon acidic workup, hydrolyzes to a ketone. For example, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would yield a ketone.

Investigating Reaction Mechanisms and Pathways in Derivatization

Detailed mechanistic studies specific to the derivatization of this compound are not available in the public domain. However, the general mechanisms for the aforementioned reactions of the butanenitrile chain are well-established.

Mechanism of Hydrolysis:

Acid-Catalyzed: The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate. Further hydrolysis of the amide under acidic conditions proceeds to the carboxylic acid. youtube.com

Base-Catalyzed: The hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxy imine anion. Protonation by water yields an imidic acid, which tautomerizes to the more stable amide. Continued hydrolysis of the amide under basic conditions, involving nucleophilic acyl substitution, leads to the formation of the carboxylate anion and ammonia. youtube.com

Mechanism of Reduction with LiAlH₄: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This forms an intermediate imine anion, which is coordinated to the aluminum species. A second hydride transfer reduces the imine to a diamidoaluminate complex. Aqueous workup then protonates the nitrogen to yield the primary amine.

Due to the absence of specific research data for this compound, it is not possible to provide data tables on reaction kinetics, product yields, or spectroscopic data for its derivatives. The reactivity described is based on the general behavior of the butanenitrile functional group.

Strategic Utility of 4 2,3 Dimethylphenoxy Butanenitrile As a Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

There is currently no readily available scientific literature that details the use of 4-(2,3-Dimethylphenoxy)butanenitrile as a direct precursor in the total synthesis of complex organic molecules. General synthetic strategies often employ simpler, more readily available building blocks.

Building Block for Pharmaceutical-Oriented Scaffolds

The nitrile functional group is a versatile component in medicinal chemistry, often utilized for its electronic properties or as a handle for further chemical transformations. nih.govnj-finechem.comnumberanalytics.comrsc.org Nitriles can be found in a variety of approved pharmaceutical agents. nih.govrsc.org However, a direct link between this compound and the synthesis of specific pharmaceutical-oriented scaffolds is not documented in available research. While phenoxy moieties are also present in numerous bioactive compounds, the specific 2,3-dimethyl substitution pattern in conjunction with the butanenitrile side chain has not been highlighted as a key pharmacophore or intermediate.

Table 1: General Reactivity of Nitrile-Containing Compounds in Pharmaceutical Synthesis

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |

| Hydrolysis | Acid or base catalysis, H₂O | Carboxylic Acid or Amide | libretexts.orgpressbooks.pubwikipedia.org |

| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | numberanalytics.comlibretexts.orgpressbooks.pub |

| Grignard Reaction | RMgX, followed by hydrolysis | Ketone | libretexts.orglibretexts.org |

| Cycloaddition | Azides, dipoles | Heterocycles (e.g., Tetrazoles) | numberanalytics.com |

This table represents general transformations of the nitrile group and is not specific to this compound due to a lack of available data.

Intermediate in Agrochemical Development

Phenoxyacetic acids and their derivatives have a long history as herbicides. wikipedia.orgchemcess.comencyclopedia.pub These compounds often mimic the plant hormone auxin, leading to uncontrolled growth in targeted weeds. While this compound shares a phenoxy core, its direct application or mention as an intermediate in the development of modern agrochemicals is not found in the surveyed literature. Research in this area tends to focus on other substitution patterns and functional groups that have been optimized for efficacy and selectivity.

Application in Polymer and Advanced Material Science Precursors

Nitrile-containing monomers, most notably acrylonitrile, are foundational to the production of various commercially important polymers like polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fiber. researchgate.netnumberanalytics.com The nitrile group's polarity and reactivity are key to the properties of these materials. Phenoxy resins are also utilized for their thermal stability and rigidity. nih.gov Despite the presence of both a nitrile and a phenoxy group, there is no specific mention in the scientific literature of this compound being used as a monomer or precursor for polymers or advanced materials.

Derivatization for Functional Group Interconversion

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, enhancing its utility in synthetic chemistry. libretexts.orgpressbooks.pubwikipedia.orgnumberanalytics.com These transformations are fundamental in organic synthesis for building molecular complexity.

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. libretexts.orgpressbooks.pubwikipedia.org

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride converts the nitrile to a primary amine. numberanalytics.comlibretexts.orgpressbooks.pub

Reaction with Organometallics: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after an aqueous workup. libretexts.orglibretexts.org

While these are standard organic reactions, specific examples and detailed research findings on the derivatization of this compound for functional group interconversion are not available in the current body of scientific literature.

Advanced Spectroscopic and Structural Characterization of 4 2,3 Dimethylphenoxy Butanenitrile and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of 4-(2,3-Dimethylphenoxy)butanenitrile. For the molecular formula C₁₂H₁₅NO, the theoretical exact mass can be calculated and compared with the experimental value, confirming the compound's identity.

Furthermore, fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), offers profound insights into the compound's structure. By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, it is possible to piece together the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the cleavage of the ether bond, loss of the butanenitrile side chain, or rearrangements involving the aromatic ring. These fragmentation pathways provide corroborative evidence for the proposed structure.

While experimental data for this specific compound is not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented below. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 190.12265 |

| [M+Na]⁺ | 212.10459 |

| [M+NH₄]⁺ | 207.14919 |

| [M+K]⁺ | 228.07853 |

| [M-H]⁻ | 188.10809 |

| [M]⁺ | 189.11482 |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, and the three methylene (B1212753) groups of the butanenitrile chain. The chemical shift (δ) of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling (J).

Note: The following data is a hypothetical representation based on established chemical shift principles, as experimental data is not available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.7-7.1 | m | - |

| -OCH₂- | 4.0-4.2 | t | ~6-7 |

| -CH₂CN | 2.5-2.7 | t | ~7 |

| -OCH₂CH₂- | 2.1-2.3 | quint | ~6-7 |

| Ar-CH₃ (ortho) | 2.2-2.3 | s | - |

| Ar-CH₃ (meta) | 2.1-2.2 | s | - |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This allows for a direct count of the number of non-equivalent carbons. The chemical shift of each carbon signal is highly sensitive to its bonding and electronic environment. For this compound, distinct signals would be expected for the aromatic carbons, the methyl carbons, the methylene carbons, the ether-linked carbon, and the nitrile carbon. The nitrile carbon is particularly characteristic, appearing at a relatively downfield chemical shift.

Note: The following data is a hypothetical representation based on established chemical shift principles, as experimental data is not available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 118-120 |

| Ar-C (quaternary) | 125-158 |

| Ar-CH | 110-130 |

| -OCH₂- | 65-70 |

| -CH₂- | 20-30 |

| -CH₂CN | 15-20 |

| Ar-CH₃ | 12-22 |

Two-Dimensional Nuclear Magnetic Resonance Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for establishing the complete bonding network of a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, showing which protons are adjacent to one another. For this compound, COSY would show correlations between the protons of the -OCH₂-, -CH₂-, and -CH₂CN groups, confirming the structure of the butoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show a correlation from the -OCH₂- protons to the aromatic carbon atom to which the oxygen is attached, confirming the link between the butanenitrile chain and the phenoxy ring.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the nitrile group (C≡N stretch), the aryl-alkyl ether (C-O-C stretch), aromatic C-H and C=C stretches, and aliphatic C-H stretches. The C≡N stretch is a particularly strong and sharp band, making it easily identifiable.

Raman Spectroscopy is complementary to IR spectroscopy. The nitrile stretch is also typically strong in the Raman spectrum. Raman spectroscopy is often particularly useful for observing the symmetric vibrations of the aromatic ring.

Note: The following table presents expected vibrational frequencies based on typical functional group regions, as experimental data is not available.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H | Stretch | 2850-3000 | Strong | Medium |

| Nitrile (C≡N) | Stretch | 2220-2260 | Medium, Sharp | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong | Strong |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1200-1275 | Strong | Weak |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretch | 1020-1075 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination (for suitable derivatives)

Obtaining a single crystal of this compound itself may be challenging if it is an oil or does not crystallize readily. In such cases, the synthesis of a suitable solid derivative is a common strategy. For example, derivatization of the nitrile group or introduction of other functional groups that promote crystallization could yield a compound suitable for analysis.

While no crystal structure is available for this compound, the structure of a related derivative, 4-(2,3-Dimethylphenoxy)phthalonitrile , has been reported. researchgate.net In this molecule, the planes of the 2,3-dimethylphenoxy group and the phthalonitrile (B49051) unit are nearly perpendicular, with a dihedral angle of 89.32(4)°. researchgate.net This type of analysis on a suitable derivative of this compound would provide invaluable information about its solid-state conformation, including the orientation of the butanenitrile chain relative to the aromatic ring and any intermolecular interactions that dictate the crystal packing.

Chromatographic Methodologies for Purity Assessment and Isolation

The determination of purity and the isolation of this compound from synthesis reaction mixtures or for preparative purposes rely on high-resolution chromatographic techniques. The most pertinent of these are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer complementary information on the compound's purity and identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile organic compounds, making it well-suited for the assessment of this compound. A typical HPLC method for purity determination would involve a reversed-phase approach.

Methodological Approach:

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography due to its hydrophobicity, which allows for the effective separation of moderately polar to nonpolar compounds. The choice of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) would depend on the desired resolution and analysis time.

Mobile Phase: A gradient elution is typically employed to ensure the efficient separation of the target compound from impurities with a wide range of polarities. The mobile phase would likely consist of a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic solvent.

Detection: Ultraviolet (UV) detection is a standard method for chromophoric compounds like this compound, which contains a phenyl ring. The detection wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity. A photodiode array (PDA) detector could also be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

Purity Assessment: The purity of a sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks in the chromatogram.

Illustrative HPLC Parameters:

| Parameter | Typical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical but typical set of starting parameters for method development and is not based on experimentally verified data for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This compound is sufficiently volatile to be analyzed by GC-MS, which would provide information on its purity and confirm its molecular weight and structure.

Methodological Approach:

Gas Chromatography: The compound, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized. The vapor is then carried by an inert gas (typically helium or hydrogen) through a capillary column. The column is coated with a stationary phase (e.g., a polysiloxane derivative) that separates compounds based on their boiling points and interactions with the stationary phase. A temperature program is used to ramp the column temperature, allowing for the sequential elution of compounds with different volatilities.

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum that is a unique fingerprint of the compound.

Purity and Identification: The purity can be assessed from the GC chromatogram by comparing the peak area of the target compound to the total peak area. The identity of the compound is confirmed by comparing its mass spectrum to a library of known spectra or by interpreting the fragmentation pattern. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural information.

Expected GC-MS Data:

| Parameter | Typical Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table represents a hypothetical but typical set of starting parameters for method development and is not based on experimentally verified data for this specific compound.

Theoretical and Computational Chemistry Investigations of 4 2,3 Dimethylphenoxy Butanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide insights into electron distribution, molecular orbital energies, and reactivity descriptors.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-(2,3-Dimethylphenoxy)butanenitrile, DFT calculations would typically be employed to optimize the molecular geometry, determine the electronic ground state, and calculate various properties. A common approach involves using a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p).

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting structure using quantum chemical methods. This process generates a potential energy surface, from which the most stable conformers (local minima) can be identified.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, vibrational motions, and interactions with a solvent or other molecules. An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule behaves in a more realistic environment, including the formation of solvation shells and the time-averaged conformation of the flexible side chain.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The characteristic nitrile (C≡N) stretch is expected to appear around 2240-2260 cm⁻¹, while C-O and aromatic C-H stretches will also have predictable frequencies.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts for the aromatic protons, methyl protons, and the protons on the butoxy chain would provide a theoretical spectrum that can be compared to an experimentally obtained one. Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformations or solvent effects in the calculations.

UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For this molecule, π-π* transitions in the aromatic ring are expected to be the dominant feature.

Table 2: Hypothetical Predicted vs. Expected Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Computational) | Expected Experimental Range |

| IR Frequencies (cm⁻¹) | ||

| C≡N Stretch | 2250 | 2240 - 2260 |

| C-O Stretch | 1245 | 1200 - 1300 |

| Aromatic C-H Stretch | 3050 | 3000 - 3100 |

| ¹H NMR Chemical Shifts (ppm) | ||

| Aromatic Protons | 6.8 - 7.2 | 6.5 - 7.5 |

| -OCH₂- Protons | 4.1 | 3.9 - 4.2 |

| Methyl Protons | 2.2 | 2.1 - 2.4 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C≡N Carbon | 119 | 115 - 125 |

| Aromatic Carbons | 110 - 160 | 110 - 160 |

| UV-Vis λ_max (nm) | 275 | 270 - 280 |

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry can be used to map out the potential energy surface for a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state (the energy maximum along the reaction coordinate) and connecting it to the reactants and products via the intrinsic reaction coordinate (IRC).

For this compound, one could investigate reactions such as the hydrolysis of the nitrile group to a carboxylic acid or an amide. Computational methods would be used to calculate the activation energy for such a reaction, providing a quantitative measure of the reaction rate. The geometry of the transition state would reveal the precise arrangement of atoms at the point of highest energy, offering insights into the steric and electronic factors that govern the reaction.

Molecular Modeling for Structure-Property Relationships

Molecular modeling can be used to establish quantitative structure-property relationships (QSPR). By calculating a variety of molecular descriptors (e.g., molecular weight, volume, surface area, polarizability, HOMO/LUMO energies) for a series of related molecules, it is possible to build a mathematical model that correlates these descriptors with a specific property, such as boiling point, solubility, or biological activity.

For this compound and its analogues, a QSPR study could be conducted to predict a property of interest. For example, by systematically varying the substituents on the phenoxy ring, one could develop a model that predicts how these changes affect the molecule's properties. This approach is invaluable in materials science and drug discovery for designing new molecules with desired characteristics.

Future Perspectives and Emerging Research Avenues for 4 2,3 Dimethylphenoxy Butanenitrile

Development of Novel Synthetic Transformations

The classical synthesis of 4-(2,3-Dimethylphenoxy)butanenitrile typically relies on established methods such as the Williamson ether synthesis followed by cyanation. However, future research is focused on developing more efficient, atom-economical, and safer synthetic protocols.

One key area of development is the move towards cyanide-free nitrile synthesis. rsc.orgrsc.org Traditional methods often involve highly toxic cyanide salts, posing significant safety and environmental challenges, particularly at an industrial scale. rsc.org Emerging alternatives, such as the van Leusen reaction, utilize precursors like p-tosylmethyl isocyanide (TosMIC) to convert ketones or aldehydes into nitriles under milder conditions. rsc.org Another innovative approach is the direct conversion of carboxylic acids to nitriles using an acid-nitrile exchange reaction with acetonitrile (B52724) under high-temperature and high-pressure conditions, potentially in a continuous flow setup. acs.org

Catalysis is also set to play a pivotal role. The development of novel catalyst systems, including transition-metal catalysts or photoredox catalysts, could enable direct C-H functionalization of the 2,3-dimethylphenol (B72121) precursor or direct coupling reactions that bypass multiple steps. For instance, methodologies for the oxidative dehydrogenation of amines to nitriles using catalysts like RuO₂/Al₂O₃ present a promising alternative pathway if a suitable amine precursor is available. dtu.dk

| Transformation | Traditional Method | Novel Approach | Potential Advantage |

| Nitrile Formation | Reaction with alkali metal cyanides (e.g., NaCN, KCN) | Cyanide-free methods (e.g., van Leusen reaction with TosMIC); Direct conversion of carboxylic acids. rsc.orgacs.org | Improved safety profile, reduced toxic waste, milder reaction conditions. |

| Ether Linkage | Williamson Ether Synthesis (alkoxide + alkyl halide) | Catalytic C-O cross-coupling reactions | Broader substrate scope, potentially milder conditions, improved functional group tolerance. |

| Overall Synthesis | Multi-step batch processing | Telescoped or one-pot reactions using multifunctional catalysts | Increased efficiency, reduced waste, lower operational costs. |

Exploration of Alternative Precursors and Sustainable Feedstocks

A major thrust in modern chemistry is the transition from petrochemical feedstocks to renewable, bio-based resources. acs.org This shift is critical for enhancing the sustainability profile of chemical manufacturing. mckinsey.com

For this compound, this involves sourcing both the aromatic (2,3-dimethylphenol) and aliphatic (C4 nitrile) moieties from sustainable feedstocks. Lignocellulosic biomass, a primary component of wood and agricultural waste, is a rich source of phenolic compounds. researchgate.net Research into advanced biorefinery processes aims to deconstruct lignin (B12514952) to produce a slate of substituted phenols, which could potentially be tailored to yield 2,3-dimethylphenol.

The four-carbon chain could be derived from fermentation processes that produce building blocks like succinic acid or fumaric acid. These bio-derived molecules can then be chemically converted into the required butanenitrile precursor. Furthermore, carbon dioxide (CO₂) itself is being explored as a "recarbonization" feedstock. mckinsey.com While technologically challenging, processes that capture CO₂ and convert it into chemical intermediates could one day provide a truly renewable carbon source for synthesizing organic molecules. acs.org

| Component | Petrochemical Precursor | Potential Sustainable Feedstock | Source/Method |

| 2,3-Dimethylphenol | Xylenols from coal tar or petroleum | Lignin | Biomass fractionation and catalytic upgrading. researchgate.net |

| Butanenitrile Moiety | Butadiene, Butenes | Bio-succinic acid, 1,4-butanediol | Fermentation of sugars from non-food crops or waste. |

| Carbon Source | Petroleum, Natural Gas | Biomass, Municipal/Industrial Waste, CO₂ | Biorefining, Gasification, CO₂-to-Chemicals Conversion. mckinsey.comresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automation represents a paradigm shift in chemical production, moving away from traditional batch processing. oxfordglobal.com These technologies offer significant advantages for the synthesis of compounds like this compound.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. This precision can lead to higher yields, better selectivity, and improved safety, especially for exothermic reactions or when using hazardous reagents. rsc.orgdtu.dk Recent studies have demonstrated the successful use of flow processes for the cyanide-free synthesis of aryl nitriles, achieving high throughput and scalability. rsc.org This approach would be directly applicable to the production of this compound, enabling safer and more efficient manufacturing. rsc.org

Automation complements flow chemistry by enabling high-throughput screening of reaction conditions to rapidly identify optimal synthetic routes. oxfordglobal.com Automated synthesizers can perform numerous experiments with precise control, reducing human error and accelerating the discovery and development process. oxfordglobal.combeilstein-journals.org This is particularly valuable for optimizing the synthesis of derivatives or exploring novel catalytic systems.

| Parameter | Batch Processing | Flow Chemistry & Automation | Advantage for Synthesis |

| Safety | Handling of bulk hazardous materials; potential for thermal runaway. | Small reaction volumes, superior heat transfer, containment. rsc.org | Reduced risk, especially with toxic reagents like cyanides. |

| Efficiency | Long reaction times, workup between steps. | Short residence times, potential for telescoped reactions, continuous operation. rsc.orgoxfordglobal.com | Higher throughput, reduced downtime. |

| Scalability | Challenging to scale; heat/mass transfer issues. | Scalable by running longer or using parallel reactors ("scaling out"). rsc.org | More predictable and linear scale-up from lab to production. |

| Optimization | Labor-intensive, one-variable-at-a-time approach. | Automated high-throughput screening of multiple variables. oxfordglobal.com | Rapid identification of optimal conditions for yield and purity. |

Advanced Derivatization for Specialized Chemical Applications

The molecular structure of this compound offers multiple sites for derivatization, allowing for the creation of a library of novel compounds with potentially specialized functions. Future research will likely focus on exploiting the reactivity of the nitrile group and the aromatic ring.

The nitrile functional group is exceptionally versatile. It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic structures like tetrazoles. Each of these transformations yields a new class of compounds with distinct chemical properties. For example, the corresponding carboxylic acid could be used as a building block for polyesters or polyamides, while the amine could serve as a precursor for pharmacologically active molecules or epoxy curing agents.

The aromatic ring, activated by the ether linkage, is amenable to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. Introducing new substituents onto the ring can fine-tune the electronic and steric properties of the molecule. This approach is common in the development of agrochemicals, where specific substitution patterns on phenoxy-based structures are known to impart herbicidal activity. researchgate.net Advanced derivatization protocols can be used to create these new molecular architectures with high precision. researchgate.netnih.gov

| Reactive Site | Reaction Type | Product Functional Group | Potential Application Area |

| Nitrile Group | Hydrolysis | Carboxylic Acid, Amide | Polymer building blocks, pharmaceutical intermediates. |

| Reduction | Primary Amine | Precursors for dyes, agrochemicals, curing agents. | |

| Cycloaddition | Tetrazole, Triazole | Bioisosteres in medicinal chemistry. | |

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration, Halogenation) | Substituted Aryl Ring | Tuning electronic properties for materials science, agrochemical development. researchgate.net |

| Metal-catalyzed Cross-Coupling | Biaryl or Aryl-alkene structures | Organic electronics, advanced materials. |

Q & A

Basic Research Question

- ¹H/¹³C NMR : The aromatic protons of the 2,3-dimethylphenoxy group appear as distinct multiplets (δ 6.5–7.5 ppm), while the nitrile carbon resonates near δ 120 ppm in ¹³C NMR .

- IR : A sharp absorption band at ~2240 cm⁻¹ confirms the nitrile (-C≡N) group .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., ~203 g/mol), with fragmentation patterns indicating the loss of methyl or phenoxy groups .

Purity is assessed via chromatographic methods (e.g., >95% by HPLC) and absence of residual solvent peaks in NMR .

What are the key challenges in scaling up the synthesis of this compound, and how can these be methodologically addressed?

Advanced Research Question

- Exothermic Reactions : Rapid addition of reagents and temperature control (via jacketed reactors) prevent runaway reactions during scaling .

- Purification : Column chromatography is impractical at scale; alternatives include crystallization (using ethanol/water mixtures) or distillation under reduced pressure .

- Byproduct Management : In-line FTIR or PAT (Process Analytical Technology) monitors reaction progress to minimize di-substituted byproducts .

Case studies on similar nitriles highlight the use of continuous flow reactors to enhance reproducibility .

How does the electronic nature of the 2,3-dimethylphenoxy substituent influence the reactivity of this compound in subsequent transformations?

Advanced Research Question

The electron-donating methyl groups increase the electron density of the phenoxy ring, directing electrophilic substitution to the para position. This electronic effect:

- Enhances stability in acidic conditions but may reduce reactivity in nucleophilic additions to the nitrile group .

- Modulates redox properties, as seen in cyclic voltammetry studies of analogous compounds, where methyl groups lower oxidation potentials .

Computational studies (e.g., DFT) can predict sites for functionalization, such as nitrile reduction to primary amines .

What computational chemistry approaches predict the physicochemical properties and reaction pathways of this compound?

Advanced Research Question

- DFT Calculations : Predict bond dissociation energies (e.g., C≡N stability under thermal stress) and reaction transition states for nitrile hydrolysis .

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., partition coefficients in octanol/water) to guide formulation .

- QSAR Models : Relate structural features (e.g., logP, steric parameters) to biological activity, aiding in analog design .

Tools like Gaussian or COSMO-RS are validated for similar nitriles .

How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro assays?

Advanced Research Question

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., hydrolyzed amides) can skew results; orthogonal purity checks (HPLC, NMR) are critical .

- Assay Conditions : pH-dependent stability (e.g., nitrile degradation in acidic media) affects IC₅₀ values; buffer optimization is essential .

- Cell Line Specificity : Differences in enzyme expression (e.g., cytochrome P450) may alter metabolic activation. Cross-validation using isogenic cell lines is recommended .

What strategies minimize byproduct formation during synthesis, particularly regarding regioselectivity and steric effects?

Advanced Research Question

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups in precursors) to prevent unwanted substitutions .

- Steric Control : Bulky bases (e.g., DBU) favor mono-alkylation over di-alkylation in Williamson ether synthesis .

- Solvent-Free Conditions : Reduce side reactions; microwave-assisted synthesis enhances regioselectivity in sterically hindered systems .

How does the steric hindrance of the 2,3-dimethylphenoxy group affect interactions with biological targets?

Advanced Research Question

The methyl groups create steric bulk that:

- Reduces Binding Affinity : For flat active sites (e.g., planar enzyme pockets), as seen in docking studies of similar compounds .

- Enhances Selectivity : Prevents off-target interactions, as demonstrated in kinase inhibition assays where methylated analogs showed higher specificity .

Biophysical techniques (e.g., SPR, ITC) quantify binding kinetics, guiding structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.